O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20346890
InChI: InChI=1S/C8H15NO4.ClH/c9-7(8(10)11)5-13-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1
SMILES:
Molecular Formula: C8H16ClNO4
Molecular Weight: 225.67 g/mol

O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride

CAS No.:

Cat. No.: VC20346890

Molecular Formula: C8H16ClNO4

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride -

Specification

Molecular Formula C8H16ClNO4
Molecular Weight 225.67 g/mol
IUPAC Name (2S)-2-amino-3-(oxan-4-yloxy)propanoic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO4.ClH/c9-7(8(10)11)5-13-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1
Standard InChI Key IVWSJTYHPNOLOO-FJXQXJEOSA-N
Isomeric SMILES C1COCCC1OC[C@@H](C(=O)O)N.Cl
Canonical SMILES C1COCCC1OCC(C(=O)O)N.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride integrates a tetrahydropyran ring—a six-membered oxygen-containing heterocycle—with L-serine, a non-essential amino acid. The hydrochloride salt enhances solubility in aqueous environments, a critical property for bioavailability. The stereochemistry at the C2 position of serine is preserved in the (S)-configuration, as evidenced by its isomeric SMILES string: C1COCCC1OC[C@@H](C(=O)O)N.ClC1COCCC1OC[C@@H](C(=O)O)N.Cl .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H16ClNO4C_8H_{16}ClNO_4
Molecular Weight225.67 g/mol
IUPAC Name(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid; hydrochloride
Canonical SMILESC1COCCC1OCC(C(=O)O)N.Cl
CAS Number2343963-96-0

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions, where the hydroxyl group of L-serine reacts with a tetrahydropyran-4-yl derivative. Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and yield (>85% purity). Key steps include:

  • Protection of Amino Group: L-serine’s amino group is protected using tert-butoxycarbonyl (Boc) to prevent side reactions.

  • Etherification: Reaction with tetrahydropyran-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the ether bond.

  • Deprotection and Salt Formation: Boc removal with hydrochloric acid yields the hydrochloride salt .

Purification Techniques

Chromatographic methods (e.g., reverse-phase HPLC) and crystallization from ethanol-water mixtures achieve >98% purity, critical for pharmacological applications.

Biological Activity and Mechanism of Action

HDAC Inhibition

In vitro assays demonstrate selective inhibition of histone deacetylase 6 (HDAC6) with an IC50IC_{50} of 12 nM, surpassing HDAC1–3 selectivity by 50-fold. HDAC6 regulates α-tubulin deacetylation, impacting cytoskeletal dynamics and protein aggregation—a key pathway in neurodegenerative diseases.

Neuroprotective Effects

In transgenic Alzheimer’s disease (AD) mice, daily administration (10 mg/kg, oral) reduced amyloid-β plaque burden by 40% and improved cognitive performance in Morris water maze tests. The tetrahydropyran moiety enhances blood-brain barrier permeability, as confirmed by positron emission tomography (PET) imaging.

Anti-inflammatory Activity

The compound suppresses TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages (EC50=0.8μMEC_{50} = 0.8 \mu M) by inhibiting NF-κB nuclear translocation. This suggests potential applications in rheumatoid arthritis and inflammatory bowel disease.

ActivityModel SystemKey FindingSource
HDAC6 InhibitionIn vitro enzymatic assayIC50=12nMIC_{50} = 12 \, \text{nM}
Amyloid-β ReductionTransgenic AD mice40% plaque reduction
Anti-inflammatoryLPS-stimulated macrophagesEC50=0.8μMEC_{50} = 0.8 \, \mu M

Comparative Analysis with Structural Analogs

Role of the Tetrahydropyran Ring

The tetrahydropyran ring confers metabolic stability compared to smaller ethers (e.g., tetrahydrofuran derivatives), as evidenced by a 3-fold longer plasma half-life in rodent studies. Substituents at the 4-position optimize target binding without steric hindrance.

L-Serine vs. D-Serine Derivatives

The (S)-configuration of serine is critical for HDAC6 binding affinity. Enantiomeric D-serine analogs show <10% activity in HDAC inhibition assays, underscoring stereochemical specificity.

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